molecular formula C8H9NO4S B118803 N-Acetylsulfanilic acid CAS No. 121-62-0

N-Acetylsulfanilic acid

Cat. No. B118803
CAS RN: 121-62-0
M. Wt: 215.23 g/mol
InChI Key: ZQPVMSLLKQTRMG-UHFFFAOYSA-N
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Description

N-Acetylsulfanilic acid, also known as 4-(Acetylamino)benzenesulfonic acid, is a compound with the molecular formula C8H9NO4S . It has a molecular weight of 215.23 . It is a metabolite of Sulfanilic acid .


Synthesis Analysis

This compound is produced by dissolving aminobenzenesulfonic acid in water, adding sodium carbonate, acetylating with acetic anhydride at 45 – 50℃, and salting out with sodium chloride . The yield is 82% .


Molecular Structure Analysis

This compound contains a total of 23 bonds; 14 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .


Chemical Reactions Analysis

The mechanism of paracetamol synthesis from this compound involves a simple SN2 type reaction and not of the elimination-addition type involving the benzyne intermediate .


Physical And Chemical Properties Analysis

This compound is a white solid . It is freely soluble in water, soluble in alcohol, sparingly soluble in glacial acetic acid, and insoluble in ether . It slowly hydrolyzes in aqueous solution .

Scientific Research Applications

1. Psychiatric Disorder Treatment

N-Acetylsulfanilic acid, as a component of N-acetylcysteine (NAC), has been studied for its potential benefits in psychiatric disorders. Research highlights its use in treating addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder. It's believed that NAC might exert benefits beyond being just a precursor to the antioxidant, glutathione, possibly modulating pathways related to glutamate, neurotrophins, and inflammation (Dean, Giorlando, & Berk, 2011).

2. Medical and Pharmaceutical Applications

In medical and pharmaceutical contexts, this compound derivates like N-acetylcysteine are recognized for a range of applications, including prevention of chronic obstructive pulmonary disease exacerbation, protection against contrast-induced kidney damage, treatment of pulmonary fibrosis, and assisting in infertility treatments in specific scenarios. There are also indications of its potential as a cancer chemopreventive and in the eradication of certain bacteria (Millea, 2009).

3. Enhancement of Fruit Quality

Studies indicate that derivatives of salicylic acid, which could include this compound derivates, have been used to enhance the quality and bioactive compounds in fruits like pomegranates. This includes an increase in phenolics, anthocyanins, and ascorbic acid, contributing to improved fruit quality during storage and potential market value (García-Pastor et al., 2020).

4. Drug Delivery Systems

This compound, as part of hyaluronic acid (HA), is utilized in various drug delivery systems due to its viscoelastic nature, biocompatibility, and nonimmunogenicity. It's used in ophthalmic, nasal, pulmonary, parenteral, and dermal drug delivery routes, highlighting its versatility in pharmaceutical applications (Liao, Jones, Forbes, Martin, & Brown, 2005).

Mechanism of Action

Target of Action

N-Acetylsulfanilic acid, also known as 4-acetamidobenzenesulfonic acid, is a derivative of sulfonamides, which are the oldest class of synthetic antibiotics . The primary targets of sulfonamides, including this compound, are bacterial cells . They act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which catalyzes the conversion of para-aminobenzoic acid (PABA) into dihydropteroate, a precursor of folate synthesis .

Mode of Action

Being structural analogs of PABA, sulfonamides like this compound compete with PABA for the active site of DHPS . By binding to DHPS, they prevent the conversion of PABA into dihydropteroate, thereby inhibiting the synthesis of folic acid, an essential component for bacterial growth and reproduction .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the biochemical pathways involved in the production of essential bacterial components. Folic acid is crucial for the synthesis of nucleic acids and amino acids in bacteria. Therefore, the inhibition of folic acid synthesis by this compound leads to the disruption of these critical biochemical pathways, resulting in the inhibition of bacterial growth .

Pharmacokinetics

Sulfonamides are generally well-absorbed in the gastrointestinal tract and widely distributed in the body . They are primarily excreted unchanged in the urine

Result of Action

The result of this compound’s action is the inhibition of bacterial growth. By blocking the synthesis of folic acid, it disrupts the production of essential bacterial components, leading to bacteriostasis . This makes this compound and other sulfonamides effective in treating bacterial infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of this compound

properties

IUPAC Name

4-acetamidobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPVMSLLKQTRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059530
Record name 4-(Acetylamino)benzenesulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121-62-0
Record name 4-Acetamidobenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Acetylsulfanilic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-(acetylamino)-
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Record name 4-(Acetylamino)benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetylsulphanilic acid
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Record name N-ACETYLSULFANILIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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